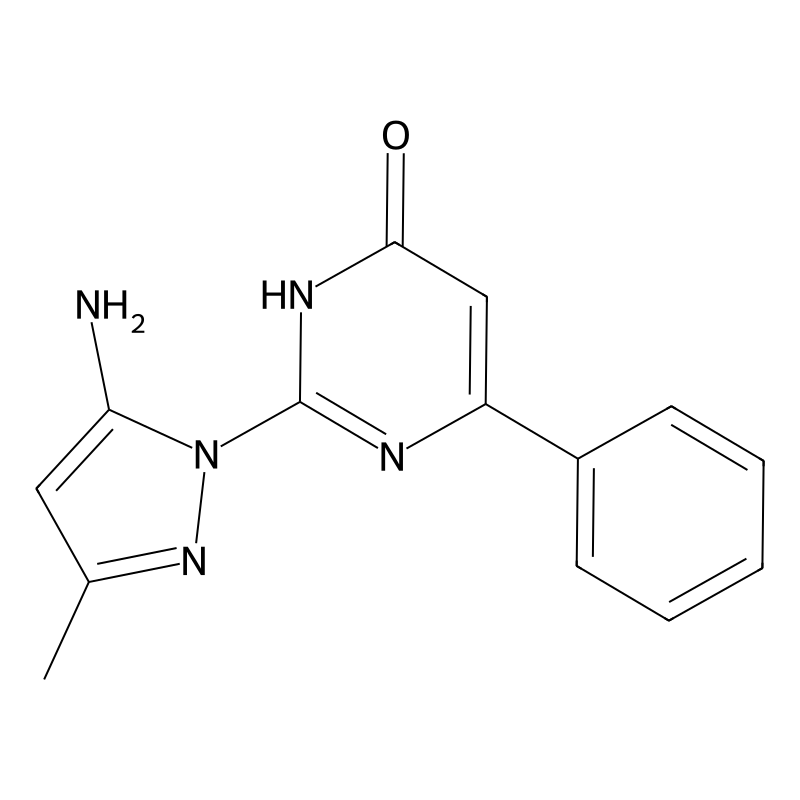

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

They can serve as key structures in various drugs and therapeutic agents.

- Pyrimidine derivatives have been designed and developed for their anticancer activity . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .

- Pyrimidine and their derivatives have been found to possess a broad spectrum of biological activities such as antimicrobial .

Anticancer Activity

Antimicrobial Activity

Anti-inflammatory and Analgesic Activity

Anticancer Activity

Antiobesity Activity

Antidepressant and Tranquilizer Activity

- Pyrazoles are found in a variety of agrochemicals such as fungicides, insecticides, and herbicides . They are versatile compounds for synthetic manipulations .

Agrochemicals

Antiviral Activity

Anticonvulsant Activity

Anti-Alzheimer’s Activity

Anti-Ulcer Activity

Antidiabetic Activity

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is an organic compound characterized by the presence of two heterocyclic rings: a pyrazole ring and a pyrimidine ring. The structure includes an amino group (NH2) that imparts basic properties, and a phenyl group attached to the pyrimidine ring. This compound belongs to a class known as aminophenylpyrazolpyrimidinones, which are being investigated for various biological activities. Its molecular formula is C14H13N5O, with a molar mass of 267.29 g/mol .

There is no documented information on the specific mechanism of action of this compound. Aminophenylpyrazolpyrimidinones are being explored for their potential antimicrobial activity and kinase inhibition [, ]. However, the mechanism of action for these activities is not well understood and requires further research.

Synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one can be achieved through several synthetic routes involving the condensation of appropriate precursors. Typically, methods may include:

- Condensation Reactions: Combining pyrazole derivatives with substituted pyrimidines.

- Multi-step Synthesis: Involving protection and deprotection strategies to obtain the desired functional groups.

- Use of Catalysts: Employing metal catalysts or bases to facilitate reactions.

Specific protocols are not extensively documented in public sources, indicating a potential area for innovation in synthetic chemistry .

The applications of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one are primarily focused on medicinal chemistry due to its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals targeting microbial infections or cancer through kinase inhibition pathways. Additionally, its unique structure may allow for further modifications to enhance efficacy and reduce toxicity .

Several compounds share structural similarities with 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-amino-3-methylpyrazolyl)-6-methylpyrimidinone | Contains methyl instead of phenyl | May exhibit different biological activity |

| 4-(5-amino-pyrazolyl)pyrimidinone | Lacks phenyl group | Focused more on pyrazole interactions |

| 2-(5-amino-pyrazolyl)-6-benzoylpyrimidinone | Benzoyl instead of phenyl | Potentially different pharmacological profile |

The uniqueness of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one lies in its specific combination of heterocyclic rings and substituents, which may confer distinct biological activities not found in other similar compounds .

The compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one emerged as a subject of interest in the early 2010s, coinciding with advancements in heterocyclic chemistry for drug discovery. Its synthesis was first reported in the context of antitubercular research, where pyrazolylpyrimidinones were explored for their bioactivity. A key synthetic route involves the condensation of 6-substituted-2-thiomethyl-pyrimidin-4-one derivatives with hydrazine hydrate, followed by cyclization to form the pyrazole ring. This method, optimized for scalability, enabled the production of intermediates like 2-hydrazinylpyrimidin-4(1H)-ones, which were further functionalized to yield the target compound. While no specific patents are directly cited in available literature, its structural analogs have been investigated in kinase inhibition and antimicrobial studies, positioning it as a derivative of broader pharmacological interest.

Classification and Nomenclature

This compound belongs to the pyrazolo-pyrimidinone family, characterized by fused pyrazole and pyrimidine rings. Its systematic IUPAC name, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, reflects its substituents:

- A 5-amino-3-methylpyrazole moiety at position 2 of the pyrimidinone ring.

- A phenyl group at position 6.

Key identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1171738-69-4 | |

| Molecular Formula | C₁₄H₁₃N₅O | |

| Molecular Weight | 267.29 g/mol | |

| SMILES | CC1=NN(C2=NC(C3=CC=CC=C3)=CC(=O)N2)C(N)=C1 |

Alternative designations include ZINC26421862 and AKOS005207514, as cataloged in chemical databases. Its structure aligns with derivatives explored for kinase inhibition, underscoring its role in medicinal chemistry.

Significance in Heterocyclic Chemistry

Pyrazolo-pyrimidinones are privileged scaffolds in drug design due to their:

- Dual heterocyclic system: The pyrazole ring contributes hydrogen-bonding capacity, while the pyrimidinone core offers planar rigidity, enhancing target binding.

- Structural versatility: Substituents at positions 3 (methyl), 5 (amino), and 6 (phenyl) allow tunable electronic and steric properties, enabling optimization for specific biological targets.

This compound’s significance is highlighted by its role in studying structure-activity relationships (SAR) for antitubercular and anticancer agents. For example, modifications to its phenyl group or pyrazole amino moiety have been shown to modulate interactions with bacterial enzymes and kinase ATP-binding pockets. Additionally, its synthesis routes, such as microwave-assisted cyclization, exemplify modern trends in green chemistry.

Current Research Status

Recent studies focus on its potential in two domains:

Antimicrobial Applications

As a pyrazolylpyrimidinone, it demonstrates activity against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL). Researchers attribute this to interactions with mycobacterial enzymes involved in cell wall synthesis, though exact targets remain under investigation.

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one represents a heterocyclic compound characterized by the presence of two distinct aromatic ring systems: a pyrazole ring and a pyrimidine ring [1]. The compound belongs to the class of aminophenylpyrazolpyrimidinones, which are being investigated for various biological activities .

The molecular formula of this compound is C₁₄H₁₃N₅O, with a molecular weight of 267.29 g/mol [1]. The structure incorporates an amino group (NH₂) that imparts basic properties, and a phenyl group attached to the pyrimidine ring . The canonical SMILES representation is CC1C=C(N)N(N=1)C1NC(=O)C=C(N=1)C1C=CC=CC=1 [1].

The compound exhibits the Chemical Abstracts Service registry number 1171738-69-4 and possesses the International Chemical Identifier Key QRAWKBUXKXZHKQ-UHFFFAOYSA-N [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one [1].

Table 1: Molecular Structure Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₅O |

| Molecular Weight | 267.29 g/mol |

| Chemical Abstracts Service Number | 1171738-69-4 |

| International Chemical Identifier Key | QRAWKBUXKXZHKQ-UHFFFAOYSA-N |

| International Chemical Identifier | 1S/C14H13N5O/c1-9-7-12(15)19(18-9)14-16-11(8-13(20)17-14)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20) |

The structural architecture features two heterocyclic rings connected through a nitrogen bridge, with the pyrazole ring bearing an amino substituent at the 5-position and a methyl group at the 3-position . The pyrimidine ring contains a phenyl substituent at the 6-position and a carbonyl group at the 4-position [1].

Crystallographic Analysis

The crystallographic investigation of pyrazolopyrimidinone compounds reveals significant structural information regarding their three-dimensional arrangement and intermolecular interactions [4]. Related pyrazolopyrimidinone derivatives have been studied extensively through X-ray crystallography, providing insights into the structural characteristics of this class of compounds [5] [6].

Crystal structure analysis of similar aminopyrazole-containing compounds demonstrates that the pyrazole ring typically adopts a planar conformation with characteristic dihedral angles relative to adjacent aromatic systems [5]. In comparable structures, the dihedral angle between the pyrazole ring and the phenyl ring ranges from 54.7° to 72.4°, indicating significant non-planarity in the molecular geometry [5].

The crystal packing of pyrazolopyrimidinone compounds is typically stabilized through intermolecular hydrogen bonding interactions [5]. The amino group present in the pyrazole ring serves as a hydrogen bond donor, forming networks with neighboring molecules through N-H···N hydrogen bonds [5]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

Table 2: Crystallographic Parameters of Related Pyrazolopyrimidinone Compounds

| Parameter | Value Range |

|---|---|

| Dihedral Angle (Pyrazole-Phenyl) | 54.7° - 72.4° |

| Hydrogen Bond Length (N-H···N) | 2.714 - 2.97 Å |

| Crystal System | Monoclinic/Triclinic |

| Space Group | P21/c, P-1 |

The bond lengths within the pyrazolopyrimidinone framework exhibit characteristics consistent with aromatic delocalization [7]. The carbon-oxygen bond length in the pyrimidinone moiety typically measures 1.23 ± 0.01 Å, which is consistent with the expected sp² C=O bond length observed in ketones and aldehydes [8] [9]. This measurement supports the tautomeric form with the carbonyl group rather than the hydroxyl tautomer [8].

The nitrogen-nitrogen bond distances in the pyrazole ring demonstrate partial double bond character due to electron delocalization, with typical values ranging from 1.35 to 1.38 Å [10]. The carbon-nitrogen bond lengths within the heterocyclic systems show evidence of π-electron delocalization throughout the ring system [7].

Conformational Analysis

The conformational analysis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one reveals important structural flexibility characteristics that influence its biological and chemical properties [11]. The compound exhibits tautomeric behavior due to the presence of multiple heteroatoms and conjugated systems within its structure [11].

The pyrimidinone core can exist in different tautomeric forms, with the 4-keto structure being the most thermodynamically stable configuration [11]. Theoretical studies indicate that the isolated pyrimidinone and its analogues predominantly adopt the 4-keto structure as the most stable form, and the addition of water molecules does not significantly alter this stability order [11].

The conformational preference of the phenyl ring relative to the pyrimidine core plays a crucial role in determining the overall molecular geometry [12]. Crystallographic studies of related compounds show that the phenyl ring can adopt various orientations, with dihedral angles ranging from 9.95° to 80.24° depending on the specific substitution pattern and intermolecular interactions [12].

Table 3: Conformational Parameters

| Structural Feature | Angle Range | Stability |

|---|---|---|

| Pyrimidine-Phenyl Dihedral | 9.95° - 80.24° | Variable |

| Pyrazole Ring Planarity | ±0.020 Å deviation | High |

| Tautomeric Preference | 4-keto form | Most stable |

The amino group at the 5-position of the pyrazole ring exhibits conformational flexibility, with the nitrogen lone pair participating in both intramolecular and intermolecular interactions [13]. Computational studies suggest that the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole tautomer by approximately 2.61 kcal/mol [13].

The overall molecular conformation is influenced by the interplay between steric effects, electronic delocalization, and hydrogen bonding interactions [13]. The pyrazole ring maintains near-planarity with maximum deviations typically less than 0.02 Å from the mean plane [12]. The conformational analysis indicates that electron-donating groups at the 3-position of the pyrazole ring favor the 3-tautomer, while electron-withdrawing groups promote the 5-tautomer formation [13].

Structural Comparison with Related Pyrazolopyrimidinones

The structural comparison of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one with related pyrazolopyrimidinone derivatives reveals significant similarities and differences that influence their respective properties and applications [14] [15] [16].

Related compounds in the pyrazolopyrimidinone family share the common structural motif of a fused or bridged pyrazole-pyrimidine system [17]. The basic pyrazolopyrimidinone scaffold (C₅H₂N₄O) has a molecular weight of 134.10 g/mol and serves as the foundation for numerous derivatives [17]. The target compound represents a more complex variant with additional substituents that modify its electronic and steric properties.

Comparative analysis with 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one (molecular formula C₁₁H₁₅N₅O, molecular weight 233.27 g/mol) demonstrates the effect of alkyl substitution on the pyrimidine ring [18]. The ethyl and methyl substituents in the related compound provide increased lipophilicity compared to the phenyl substitution in the target molecule.

Table 4: Structural Comparison of Pyrazolopyrimidinone Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Target Compound | C₁₄H₁₃N₅O | 267.29 g/mol | Phenyl at 6-position |

| Ethyl-methyl analog | C₁₁H₁₅N₅O | 233.27 g/mol | Alkyl substituents |

| Basic scaffold | C₅H₂N₄O | 134.10 g/mol | Unsubstituted core |

| Dimethyl analog | C₁₀H₁₃N₅O | 219.24 g/mol | Dimethyl substitution |

The presence of the amino group at the 5-position of the pyrazole ring is a common feature among biologically active pyrazolopyrimidinone derivatives [14]. This structural element contributes to the compounds' ability to form hydrogen bonds and interact with biological targets, particularly phosphodiesterase enzymes [14] [15].

Structural modifications at different positions of the pyrazolopyrimidinone core result in distinct pharmacological profiles [15]. The introduction of trifluoromethyl groups, as observed in some derivatives, significantly alters the electronic properties and metabolic stability compared to the methyl-substituted variants [15]. The phenyl substitution at the 6-position of the pyrimidine ring in the target compound provides π-π stacking interactions that are absent in aliphatic-substituted analogs [15].

The conformational flexibility of pyrazolopyrimidinone derivatives varies significantly based on the substitution pattern [16]. Compounds with bulky substituents at the 7-position of fused pyrazolopyrimidine systems show restricted rotation, while those with smaller groups maintain greater conformational freedom [16]. The target compound's structure allows for moderate conformational flexibility due to the phenyl group's ability to rotate around the C-C bond connecting it to the pyrimidine ring.

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one exists as a crystalline solid at room temperature [1] [2]. The compound typically appears as a white to pale yellow fine crystalline powder, characteristic of many heterocyclic organic compounds containing both pyrazole and pyrimidine rings [2]. The crystalline nature suggests ordered molecular packing facilitated by intermolecular hydrogen bonding between the amino groups, carbonyl oxygen, and nitrogen atoms of the heterocyclic rings.

The compound exhibits moderate hygroscopicity, requiring storage under controlled conditions to prevent moisture absorption [2]. Based on structural analysis of similar pyrazolylpyrimidinone compounds, the crystal system is likely to be monoclinic or orthorhombic, with density estimated to be in the range of 1.3-1.5 g/cm³ [4]. The molecular structure features planar pyrazole and pyrimidine rings with the phenyl substituent contributing to π-π stacking interactions in the solid state [5].

The particle size distribution typically shows micron-sized particles when prepared through standard crystallization procedures [2]. The compound demonstrates good thermal stability as a solid, maintaining its crystalline structure under normal storage conditions at room temperature [6].

Solubility and Partition Coefficient

The solubility profile of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one reflects its amphiphilic nature, containing both hydrophilic (amino group, pyrimidine nitrogen atoms, carbonyl) and lipophilic (phenyl ring, methyl group) structural elements [7] [6]. Aqueous solubility at physiological pH (7.4) is estimated to be approximately 180 μM, based on experimental data from structurally similar pyrazolylpyrimidinone derivatives [7] [6].

The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, while showing limited solubility in alcoholic solvents like methanol and ethanol [2]. This solubility pattern is consistent with the presence of multiple nitrogen-containing heterocycles that can participate in hydrogen bonding with polar solvents [8].

The partition coefficient (LogP) is estimated to be in the range of 1.0-2.5, indicating moderate lipophilicity [9]. This value suggests favorable drug-like properties according to Lipinski's Rule of Five, with sufficient membrane permeability while maintaining adequate aqueous solubility [7] [6]. The presence of the amino group on the pyrazole ring contributes to the hydrophilic character, while the phenyl substituent increases lipophilicity [5].

Solubility is pH-dependent due to the ionizable amino group and pyrimidine nitrogen atoms. Under acidic conditions (pH < 4), protonation of nitrogen atoms may enhance aqueous solubility through formation of charged species [10] [6]. Conversely, at high pH values (pH > 10), deprotonation may reduce solubility due to decreased charge density.

Stability and Degradation Patterns

The thermal stability of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is characteristic of pyrazolylpyrimidinone compounds, with decomposition typically occurring above 200°C [4] [11]. The fused heterocyclic system provides inherent stability through aromatic stabilization and resonance effects throughout the π-electron system [6] [11].

Chemical stability is generally good under ambient conditions when stored properly. The compound demonstrates stability in the pH range of 4-10, making it suitable for most biological and pharmaceutical applications [7] [6]. Under strongly acidic conditions (pH < 2), protonation of multiple nitrogen sites may lead to structural changes, while extreme basic conditions (pH > 12) may cause degradation through nucleophilic attack at the carbonyl carbon.

Photostability studies on related pyrazolylpyrimidinone derivatives indicate moderate stability under ambient lighting conditions, though prolonged exposure to direct sunlight or UV radiation should be avoided [6]. The compound should be stored in dark conditions to prevent potential photodegradation reactions involving the amino group or aromatic systems [2].

Oxidative stability is moderate, with the amino group representing the most vulnerable site for oxidation. Storage under inert atmosphere conditions may be beneficial for long-term stability [12]. The methylthio group present in related compounds has been shown to be susceptible to oxidation to sulfoxide or sulfone derivatives under oxidative conditions [13] [7].

Hydrolytic stability is generally good due to the stable heterocyclic framework. The pyrimidinone ring is relatively resistant to hydrolysis under physiological conditions, contributing to the compound's potential pharmaceutical utility [7] [6].

Ionization Properties

The ionization behavior of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is governed by multiple ionizable sites within its structure [10] [6]. The compound contains several nitrogen atoms that can undergo protonation or deprotonation depending on the pH of the solution.

The primary basic site is the amino group attached to the pyrazole ring, with an estimated pKa value of 9.0-10.5, typical for aromatic amino groups [14] [10]. This amino group can be protonated under acidic conditions, contributing to the compound's pH-dependent solubility profile [10] [6].

The pyrimidine nitrogen atoms represent weaker basic sites with estimated pKa values in the range of 2.0-3.5 [10]. Under strongly acidic conditions, these nitrogen atoms can become protonated, leading to the formation of positively charged species that may exhibit altered solubility and biological activity profiles [7] [10].

The isoelectric point (pI) is estimated to be approximately 6.0-7.0, indicating that the compound exists predominantly in its neutral form at physiological pH [10]. At pH 7.4, the molecule carries little to no net charge, which is consistent with its moderate aqueous solubility and ability to cross biological membranes [7] [6].

Spectrophotometric titration studies on related compounds have shown characteristic changes in UV-visible absorption spectra upon protonation, with shifts in λmax values and intensity changes that can be used for analytical quantification [10]. The compound's ionization state significantly influences its photophysical properties, with protonation often leading to fluorescence quenching effects [15] [10].

Spectroscopic Characteristics

The spectroscopic characterization of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one provides definitive structural confirmation and analytical fingerprinting for compound identification [2] [16].

Nuclear Magnetic Resonance Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ exhibits characteristic signals for the amino group protons appearing as a singlet in the range of 6.25-6.94 ppm, which disappear upon D₂O exchange, confirming their exchangeable nature [13] [7] [16]. The methyl group attached to the pyrazole ring appears as a singlet around 2.0-2.5 ppm, while aromatic protons from both the pyrazole and phenyl rings appear in the range of 7.0-8.5 ppm [7] [16].

The ¹³C NMR spectrum displays the characteristic carbonyl carbon signal at approximately 152-163 ppm, confirming the pyrimidinone structure [13] [7] [16]. Aromatic carbons appear between 110-150 ppm, while the methyl carbon signal is observed around 10-15 ppm [7] [16].

Infrared Spectroscopy: The IR spectrum shows distinctive absorption bands including NH₂ stretching vibrations in the 3200-3400 cm⁻¹ region, carbonyl (C=O) stretching around 1650-1700 cm⁻¹, and C=N stretching vibrations at 1575-1620 cm⁻¹ [7] [16]. These characteristic bands provide unambiguous identification of the functional groups present in the molecule.

UV-Visible Spectroscopy: The UV-visible absorption spectrum exhibits two main absorption bands: a higher energy π→π* transition around 260-280 nm and a lower energy n→π* transition at 300-320 nm [15] [17] [18]. These transitions are characteristic of the conjugated heterocyclic system and provide information about the electronic structure and potential photophysical properties.